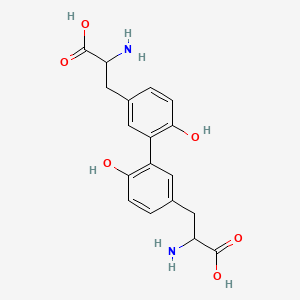

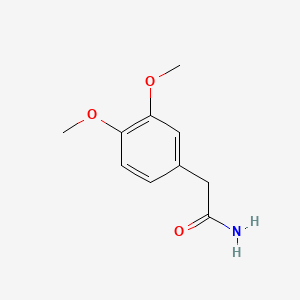

2-(3,4-ジメトキシフェニル)アセトアミド

概要

説明

2-(3,4-Dimethoxyphenyl)acetamide is a compound of interest in various chemical and pharmaceutical research areas due to its structural characteristics and potential biological activities. While the specific compound "2-(3,4-Dimethoxyphenyl)acetamide" itself has not been directly highlighted in recent research, related compounds have been synthesized and studied for their anticancer activities, molecular docking analyses, and structural elucidations, providing a context for understanding its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves processes like stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. Such syntheses yield compounds with potential anticancer activities, as confirmed by in silico modeling studies targeting specific receptors (Sharma et al., 2018).

Molecular Structure Analysis

The crystal structure of synthesized compounds related to 2-(3,4-Dimethoxyphenyl)acetamide reveals orthorhombic crystal systems with specific unit cell parameters. The structures feature intermolecular hydrogen bonds and intramolecular interactions, contributing to their stability and potential biological activities (Sharma et al., 2018).

Chemical Reactions and Properties

While the precise chemical reactions of 2-(3,4-Dimethoxyphenyl)acetamide are not detailed in the available literature, related compounds undergo various reactions, including Mn(III)/Cu(II)-mediated oxidative radical cyclization, leading to the formation of complex structures with potential biological relevance (Chikaoka et al., 2003).

Physical Properties Analysis

The physical characterization of compounds similar to 2-(3,4-Dimethoxyphenyl)acetamide involves spectroscopic techniques like IR, NMR, and Mass spectroscopy. These methods help confirm the compounds' structures and understand their physical properties, such as solubility and stability (Jarrahpour et al., 2006).

Chemical Properties Analysis

Quantum chemical calculations on related compounds provide insights into molecular structural parameters, vibrational frequencies, electronic properties, and thermodynamic properties. Such analyses contribute to a deeper understanding of the reactivity, stability, and potential applications of these compounds in various fields (Choudhary et al., 2014).

科学的研究の応用

医薬品化学と創薬

2-(3,4-ジメトキシフェニル)アセトアミド: は、既知の薬理活性を有する化合物との構造類似性から、医薬品化学において注目されている化合物です。 その誘導体、例えばカルコン、インドール、キノリンは、治療薬としての可能性について調査されています 。この化合物の分子構造は、安全性と有効性のプロファイルを向上させた新規医薬品を設計することを可能にします。

生物活性物質の合成

この化合物は、生物活性物質の合成における前駆体として役立ちます。 これは、特定の官能基が引き起こされて所望の生物学的効果をもたらす分子レベルでの薬物相互作用の研究に特に役立ちます .

抗酸化活性

2-(3,4-ジメトキシフェニル)アセトアミドの誘導体は、有意な抗酸化活性を示しています。 この特性は、酸化ストレス関連疾患の治療法の開発に不可欠です .

化学中間体

この化合物は、さまざまな医薬品を調製するための中間体として使用されます。 たとえば、筋弛緩剤パバベリンの合成に使用されています .

計算化学への応用

計算化学では、2-(3,4-ジメトキシフェニル)アセトアミドとその誘導体は、新規薬物の挙動をモデル化および予測するために使用されます。 これには、生物学的標的との結合親和性と相互作用を研究することが含まれます .

材料科学

特定の物理化学的特性により、この化合物は、特に有機電子材料の開発において、材料科学研究で利用できます .

工業有機化学

汎用性の高い有機化合物として、2-(3,4-ジメトキシフェニル)アセトアミドは、新しい合成経路を開発し、医薬品生産のための既存のプロセスを改善するために使用される工業有機化学で用途があります .

安全性と有効性の強化

この化合物の誘導体は、医薬品の安全性と有効性に貢献することで生活の質を向上させる可能性を探索しています。 これには、薬物処方の厳格な試験と最適化が含まれます .

Safety and Hazards

生化学分析

Biochemical Properties

2-(3,4-Dimethoxyphenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the P2X7 purinergic receptor, acting as a competitive antagonist . This interaction inhibits the receptor’s activity, which is involved in various cellular processes such as inflammation and cell death. Additionally, 2-(3,4-Dimethoxyphenyl)acetamide has been reported to exhibit hypocholesterolemic effects, potentially interacting with enzymes involved in cholesterol metabolism .

Cellular Effects

2-(3,4-Dimethoxyphenyl)acetamide has notable effects on various types of cells and cellular processes. It has been observed to induce central nervous system (CNS) depression, indicating its potential impact on neuronal cells . Furthermore, it has shown hypocholesterolemic activity, suggesting its influence on liver cells involved in cholesterol synthesis and metabolism . The compound also affects plasma glucose levels, indicating its potential impact on pancreatic cells and glucose metabolism .

Molecular Mechanism

The molecular mechanism of 2-(3,4-Dimethoxyphenyl)acetamide involves its interaction with specific biomolecules. As a competitive antagonist of the P2X7 purinergic receptor, it binds to the receptor and inhibits its activity . This inhibition can lead to reduced inflammation and cell death. Additionally, the compound’s hypocholesterolemic effect may involve the inhibition of enzymes responsible for cholesterol synthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)acetamide have been studied over time. The compound has shown stability under standard laboratory conditions, with no significant degradation observed . Long-term studies have indicated that its effects on cellular function, such as CNS depression and hypocholesterolemic activity, persist over extended periods

Dosage Effects in Animal Models

The effects of 2-(3,4-Dimethoxyphenyl)acetamide vary with different dosages in animal models. Studies have shown that doses ranging from 50 to 400 mg/kg do not cause mortality in mice, indicating a relatively high safety margin . At higher doses, the compound may exhibit toxic or adverse effects, such as CNS depression and alterations in cardiovascular function . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-(3,4-Dimethoxyphenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites . The compound’s hypocholesterolemic effect suggests its involvement in cholesterol metabolism pathways . Additionally, its impact on plasma glucose levels indicates potential interactions with metabolic pathways related to glucose homeostasis .

Transport and Distribution

The transport and distribution of 2-(3,4-Dimethoxyphenyl)acetamide within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to various cellular compartments

Subcellular Localization

The subcellular localization of 2-(3,4-Dimethoxyphenyl)acetamide plays a crucial role in its activity and function. The compound may be localized to specific cellular compartments, such as the cytoplasm or organelles, depending on its interactions with targeting signals or post-translational modifications . These localizations can influence its activity and interactions with other biomolecules, ultimately affecting its biochemical and cellular effects.

特性

IUPAC Name |

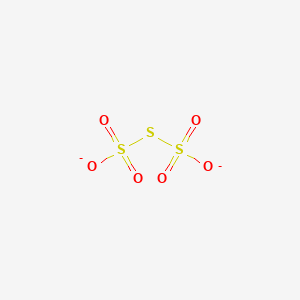

2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWOZWFDSYIYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205203 | |

| Record name | 3,4-Dimethoxyphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5663-56-9 | |

| Record name | 2-(3,4-Dimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5663-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OBB6GM5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(3,4-Dimethoxyphenyl)acetamide interact with its biological target and what are the downstream effects?

A1: Research primarily focuses on a derivative of 2-(3,4-Dimethoxyphenyl)acetamide, specifically A-740003 (N-(1-{[(cyanoimino)(5-quinolinylamino) methyl] amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide), as a potent and selective antagonist of the P2X7 receptor. [] A-740003 competitively binds to the P2X7 receptor, preventing its activation by ATP. This, in turn, inhibits the downstream effects of P2X7 activation, including:

- Reduced intracellular calcium influx: P2X7 receptor activation typically leads to rapid increases in intracellular calcium. A-740003 blocks this influx. []

- Suppressed IL-1β release: P2X7 activation triggers the release of the pro-inflammatory cytokine IL-1β. A-740003 inhibits this release, demonstrating its anti-inflammatory potential. []

- Inhibition of pore formation: Prolonged P2X7 activation can lead to the formation of cytolytic pores in the cell membrane. A-740003 effectively blocks this pore formation, protecting cells from damage. []

Q2: What is the structural characterization of 2-(3,4-Dimethoxyphenyl)acetamide?

A2: While specific spectroscopic data is unavailable in the provided research, we can deduce some structural information:

Q3: Can you describe the structure-activity relationship (SAR) of 2-(3,4-Dimethoxyphenyl)acetamide derivatives, particularly regarding P2X7 receptor antagonism?

A3: Although the provided research doesn't delve into a detailed SAR analysis for 2-(3,4-Dimethoxyphenyl)acetamide derivatives, it highlights the importance of the 2-(3,4-dimethoxyphenyl)acetamide moiety in A-740003 for P2X7 receptor binding. [] Further research exploring modifications to this core structure and other substituents on the molecule would be needed to establish a comprehensive SAR profile and understand how specific structural changes influence P2X7 receptor antagonism, potency, and selectivity.

Q4: What are the potential applications of 2-(3,4-Dimethoxyphenyl)acetamide derivatives, particularly in a therapeutic context?

A4: Given the potent and selective P2X7 receptor antagonism displayed by A-740003, 2-(3,4-Dimethoxyphenyl)acetamide derivatives hold promise for treating conditions where P2X7 receptor activation contributes to the pathology. [] These include:

- Neuropathic pain: A-740003 demonstrated significant analgesic effects in rat models of neuropathic pain, indicating its potential for treating conditions like chronic pain and nerve injury. []

- Inflammatory disorders: The anti-inflammatory properties of A-740003, attributed to its inhibition of IL-1β release, suggest its potential application in treating inflammatory diseases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。